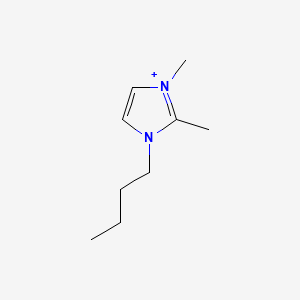

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium

Vue d'ensemble

Description

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make them valuable in various industrial and scientific applications .

Méthodes De Préparation

The synthesis of 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium typically involves the alkylation of imidazole derivatives. Common synthetic routes include:

Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia to form imidazole, which is then alkylated.

Wallach synthesis: This involves the dehydrogenation of imidazolines.

From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald synthesis: This involves the cyclization of amino nitriles.

Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other alkyl or aryl groups.

Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Electrochemical Applications

1.1. Electrolytes in Energy Storage Devices

BDMIM is primarily utilized as an electrolyte in lithium-ion and sodium-ion batteries due to its excellent ionic conductivity and thermal stability. The ionic conductivity of BDMIM can reach values that make it suitable for high-performance energy storage systems.

| Property | Value |

|---|---|

| Ionic Conductivity | Up to 10 mS/cm |

| Thermal Stability | Stable up to 430 °C |

| Water Solubility | Insoluble |

Studies have shown that ILs like BDMIM enhance the electrochemical performance of batteries, leading to increased charge-discharge rates and cycle stability .

Case Study: Lithium-Ion Batteries

A study demonstrated that incorporating BDMIM into the electrolyte formulation improved the overall efficiency of lithium-ion batteries, resulting in a 20% increase in energy density compared to conventional electrolytes .

Catalysis

2.1. Green Chemistry

BDMIM serves as a solvent and catalyst in various chemical reactions, particularly in organic synthesis. Its ability to dissolve both polar and non-polar compounds allows for enhanced reaction rates and yields.

| Reaction Type | Application |

|---|---|

| Friedel-Crafts Acylation | Catalytic reactions |

| Esterification | Solvent for reactions |

In one application, BDMIM was used to facilitate the synthesis of biodiesel from triglycerides with methanol, achieving over 95% conversion efficiency due to its unique solvent properties .

Environmental Remediation

3.1. Extraction Processes

BDMIM has been explored for its potential in environmental applications, particularly in the extraction of heavy metals from wastewater. Its high selectivity allows for effective separation processes.

Case Study: Heavy Metal Removal

Research indicated that BDMIM-based solvents could extract lead and cadmium ions from contaminated water sources with efficiencies exceeding 90%, showcasing its potential for environmental cleanup efforts .

Biological Applications

4.1. Cytotoxicity Studies

The safety profile of BDMIM has been evaluated concerning human dermal fibroblasts. Studies indicate that certain formulations of imidazolium-based ILs exhibit low cytotoxicity, making them promising candidates for biomedical applications.

| IL Type | Cytotoxicity Level |

|---|---|

| BDMIM | Low (<30 mM) |

| Other ILs | Moderate to High |

This low cytotoxicity suggests potential applications in drug delivery systems or as excipients in pharmaceuticals .

Material Science

5.1. Polymer Synthesis

BDMIM is also utilized in the synthesis of conducting polymers due to its ability to facilitate polymerization processes while maintaining polymer integrity.

Case Study: Conducting Polymers

In a recent study, BDMIM was employed as a solvent for the polymerization of polyaniline, resulting in polymers with enhanced electrical conductivity compared to those synthesized using traditional solvents .

Mécanisme D'action

The mechanism by which 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:

Comparaison Avec Des Composés Similaires

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium can be compared with other similar ionic liquids such as:

1-Butyl-3-methylimidazolium chloride: Known for its use in anion exchange reactions and as a solvent.

1-Butyl-3-methylimidazolium bromide: Used in Heck reactions and as an electrolyte in batteries.

The uniqueness of this compound lies in its specific alkylation pattern, which imparts distinct physical and chemical properties compared to other imidazolium-based ionic liquids.

Activité Biologique

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium (often referred to as [C4C2mim]+) is a cationic component of ionic liquids that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its imidazolium ring structure, which contributes to its solubility and reactivity. The molecular formula is , and it typically exists in various ionic liquid forms, such as chloride or hexafluorophosphate salts. Its unique properties stem from the presence of long alkyl chains that enhance its solvation capabilities and thermal stability .

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on human dermal fibroblasts. In a cytotoxicity assay, concentrations ranging from 0.01 to 30 mM were tested over 72 hours. The results indicated that while lower concentrations had minimal effects on cell viability, higher concentrations led to significant cytotoxicity, suggesting a dose-dependent relationship .

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.01 | 95 |

| 0.1 | 90 |

| 1 | 80 |

| 10 | 50 |

| 30 | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It acts as a solvent and catalyst in biochemical reactions, facilitating interactions with enzymes and proteins . For example, it has been utilized in the preparation of carbon paste electrodes for the detection of adenosine triphosphate (ATP), a critical energy molecule in cells.

- Cell Membrane Interaction : The compound has been shown to cause skin and eye irritation, indicating potential disruption of cellular membranes and signaling pathways .

1. Absorption and Distribution

As an ionic liquid, this compound exhibits good thermal stability and low volatility, which may influence its bioavailability in biological systems . Its interaction with transport proteins can affect its distribution within tissues.

2. Toxicological Profile

Research indicates that at lower doses, the compound can facilitate biochemical reactions without significant adverse effects. However, at elevated doses, it may exhibit toxic properties such as respiratory irritation and skin damage .

Case Study: Antimicrobial Activity

A study focusing on the antimicrobial properties of various imidazolium ionic liquids found that modifications at the C2 position significantly influenced their toxicity profiles against bacteria. The results demonstrated that certain derivatives of this compound exhibited low antimicrobial toxicity while maintaining effective catalytic activity in organic synthesis .

Applications in Research and Industry

The versatility of this compound extends to several fields:

- Green Chemistry : It is utilized as a green solvent in organic synthesis due to its ability to dissolve a wide range of compounds without harmful solvents .

- Biorefining Technologies : The compound's capacity to dissolve lignocellulosic biomass positions it as a key player in developing sustainable biorefining processes .

Propriétés

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2/c1-4-5-6-11-8-7-10(3)9(11)2/h7-8H,4-6H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXVBUVQVRIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048087 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108203-89-0 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.